molecular formula C14H18N4 B13883699 N-(piperidin-2-ylmethyl)quinoxalin-2-amine

N-(piperidin-2-ylmethyl)quinoxalin-2-amine

Cat. No.: B13883699
M. Wt: 242.32 g/mol
InChI Key: ZCOUJAVILQPMDC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-2-ylmethyl)quinoxalin-2-amine typically involves the condensation of a quinoxaline derivative with a piperidine derivative. One common method is the reductive amination of quinoxaline with piperidine-2-carboxaldehyde under hydrogenation conditions . This reaction is often catalyzed by palladium on carbon (Pd/C) in the presence of hydrogen gas.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of microwave irradiation and green chemistry principles can also be employed to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-2-ylmethyl)quinoxalin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoxaline core, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃

    Reduction: Hydrogen gas, Pd/C

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

    Oxidation: Oxidized quinoxaline derivatives

    Reduction: Reduced quinoxaline derivatives

    Substitution: Substituted quinoxaline derivatives

Mechanism of Action

The mechanism of action of N-(piperidin-2-ylmethyl)quinoxalin-2-amine involves its interaction with various molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The piperidine moiety may enhance the compound’s binding affinity to specific receptors or enzymes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(piperidin-2-ylmethyl)quinoxalin-2-amine is unique due to its combined quinoxaline and piperidine structures, which confer a broad spectrum of biological activities and potential therapeutic applications. Its dual functionality makes it a versatile compound in both research and industrial settings .

Properties

Molecular Formula

C14H18N4

Molecular Weight

242.32 g/mol

IUPAC Name

N-(piperidin-2-ylmethyl)quinoxalin-2-amine

InChI

InChI=1S/C14H18N4/c1-2-7-13-12(6-1)16-10-14(18-13)17-9-11-5-3-4-8-15-11/h1-2,6-7,10-11,15H,3-5,8-9H2,(H,17,18)

InChI Key

ZCOUJAVILQPMDC-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CNC2=NC3=CC=CC=C3N=C2

Origin of Product

United States

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